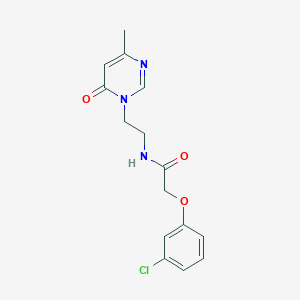
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is not fully understood, but it is thought to act by modulating certain cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has a variety of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of certain enzymes and signaling pathways, while in vivo studies have shown that it can have effects on various physiological systems, including the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide in laboratory experiments is its unique structure, which may allow for the study of certain cellular signaling pathways that are difficult to target with other compounds. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide. One area of interest is in the study of its potential applications in drug discovery and development, particularly in the development of new therapies for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on various physiological systems.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a multi-step process that involves the use of various reagents and methods. The first step involves the synthesis of the intermediate compound, 2-(3-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, which is then reacted with 4-methyl-6-oxopyrimidine-1(6H)-acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has potential applications in various fields of scientific research. One area of interest is in the study of cellular signaling pathways, as this compound has been shown to modulate certain signaling pathways in vitro. Additionally, this compound may have potential applications in drug discovery and development, as it has been shown to have activity against certain disease targets.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-11-7-15(21)19(10-18-11)6-5-17-14(20)9-22-13-4-2-3-12(16)8-13/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIYOFNDKLYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Pyrazin-2-ylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2849930.png)




![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)ethanone](/img/structure/B2849938.png)

![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)

![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)
![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2849947.png)